3-Dehydroquinic acid

Catalog No.
S602222
CAS No.
10534-44-8
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dehydroquinic acid

CAS Number

10534-44-8

Product Name

3-Dehydroquinic acid

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N

SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Synonyms

3-dehydroquinate, 3-dehydroquinic acid

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O

The exact mass of the compound 3-Dehydroquinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Dehydroquinic acid (CAS 10534-44-8) is a pivotal carbocyclic intermediate in the shikimate pathway, distinguished from its structural analog quinic acid by the presence of a C-3 ketone group[1]. As the obligate native substrate for 3-dehydroquinate dehydratase (DHQase), it is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants[2]. In procurement and industrial research, highly pure 3-dehydroquinic acid is prioritized over crude extracts or synthetic proxies because its exact stereochemistry and functional group presentation are strictly required to accurately measure enzymatic kinetics, screen novel antimicrobial or herbicidal inhibitors, and map metabolic flux in engineered microbial strains [3].

Research Fit

1
Shikimate pathway intermediate with three defined stereocenters (1R,3R,4S)
2
Branch-point substrate linking biosynthetic and catabolic quinate pathways in fungi
3
Universal substrate for microbial 3-dehydroquinate dehydratase (DHQase) kinetic studies

Generic substitution with upstream precursors like quinic acid or downstream products like 3-dehydroshikimic acid completely fails in functional assays due to strict enzymatic specificity [1]. Quinic acid lacks the C-3 ketone moiety, rendering it incapable of forming the essential covalent Schiff base (imine) intermediate with the catalytic lysine residue of Type I DHQase, resulting in zero catalytic turnover [2]. Similarly, utilizing crude microbial lysates introduces competing enzymes (such as DHQ synthase or shikimate dehydrogenase) that rapidly alter substrate concentrations, destroying assay reproducibility [3]. Consequently, procuring pure 3-dehydroquinic acid is mandatory for isolating DHQase activity, ensuring reliable baseline kinetics, and avoiding the false-positive inhibition signals common with off-target structural analogs.

Substitution Risk

Target
3-Dehydroquinic acid
Direct substrate for DHQase; enters shikimate pathway without prior modification.
Analog
Quinic acid
Requires oxidation to DHQ via quinoprotein dehydrogenase before DHQase recognition; introduces additional enzymatic dependency.
Analog
3-Dehydroshikimic acid
Downstream dehydration product; not recognized as substrate by DHQase; redox state and pathway junction context differ.

Substrate Competence and Schiff-Base Formation in Type I DHQase Assays

In functional assays targeting Type I DHQase, 3-Dehydroquinic acid demonstrates a high catalytic turnover (kcat = 48 to 255 s⁻¹) due to its ability to form a covalent imine intermediate [1]. In contrast, quinic acid, which lacks the C-3 ketone, exhibits zero turnover and cannot initiate the catalytic cycle[2].

Evidence DimensionCatalytic turnover (kcat) via Schiff-base intermediate
Target Compound Datakcat = 48 to 255 s⁻¹ (forms essential covalent imine intermediate)
Comparator Or BaselineQuinic acid (kcat = 0 s⁻¹)
Quantified DifferenceAbsolute requirement of the C-3 ketone for catalytic activation; quinic acid yields zero turnover.
ConditionsPurified Type I DHQase (e.g., S. aureus), in vitro kinetic assay at pH 7.2-8.0.

Procurement of exact DHQ is non-negotiable for target-based antimicrobial screening against Type I DHQase, as structural analogs completely fail to initiate turnover.

Biocatalytic yield
Head-to-head
Near-quantitative conversion
Supports procurement from inexpensive quinic acid via Gluconobacter strains.
Shikimate fermentation yields DHQ only as trace byproduct (0.021 c-mol/c-mol).

Spontaneous Degradation Control and Handling Stability

3-Dehydroquinic acid is susceptible to non-enzymatic dehydration into 3-dehydroshikimic acid, which creates high background noise at 234 nm. Maintaining the compound at a mildly acidic pH (e.g., pH 5.0) significantly suppresses this spontaneous degradation compared to physiological or alkaline pH (pH ≥ 7.5)[1], ensuring a stable baseline for spectrophotometric assays [2].

Evidence DimensionNon-enzymatic dehydration rate to 3-dehydroshikimic acid
Target Compound DataHigh stability with negligible spontaneous dehydration at pH 5.0
Comparator Or Baseline3-Dehydroquinic acid at pH ≥ 7.5
Quantified DifferenceRapid non-enzymatic conversion to 3-dehydroshikimic acid at alkaline pH, creating high background absorbance at 234 nm.
ConditionsAqueous buffer storage and assay preparation monitored via 234 nm UV absorbance.

Guides formulation and storage protocols; buyers must ensure proper handling conditions to prevent the costly loss of the active substrate before assay execution.

Branch-point role
Class-level
Shared substrate for biosynthetic (bDHQase) and catabolic (cDHQase) isoenzymes in Aspergillus
Enables metabolic flux analysis at the anabolic–catabolic junction in fungi.
12‑fold AROM overproduction inhibits germination; data from in vivo studies.

Kinetic Differentiation for Type I vs Type II Target Profiling

3-Dehydroquinic acid serves as a universal substrate for both Type I and Type II DHQase, but yields vastly different kinetic profiles. In Type I enzymes (bacterial), it exhibits a low micromolar Michaelis constant (Km = 18 - 54 µM)[1]. In Type II enzymes (fungal/mycobacterial), the Km is typically one to two orders of magnitude higher [2].

Evidence DimensionMichaelis constant (Km)
Target Compound DataKm = 18 - 54 µM (Type I DHQase)
Comparator Or BaselineType II DHQase assays (Km = >500 µM to millimolar range)
Quantified Difference10x to 100x higher binding affinity in Type I (cis-dehydration) vs Type II (trans-dehydration) enzymes.
ConditionsComparative enzymatic profiling across bacterial (Type I) and fungal/mycobacterial (Type II) targets.

Validates the use of DHQ as a universal but kinetically distinct probe for differentiating Type I vs Type II targets in broad-spectrum drug discovery.

Km diversity
Cross-study
Km range: two orders of magnitude
Standardized substrate for benchmarking 38 microbial DHQases in synthetic biology.
Customized Biobrick‑adapted sequences; high‑throughput assay context.
Byproduct profile
Head-to-head
DHQ: 0.021 ± 0.021 c-mol/c-mol
Quinate: 0.012 ± 0.005 c-mol/c-mol
Distinct accumulation ratio in phosphate‑limited E. coli fermentation.
Ratio shifts to 14:1.0:3.0 (shikimate:quinate:DHQ) under transport repression.
Inhibitor scaffold
Head-to-head
Anhydro analogue (FA1): Ki = 30 µM
Reduced analogue: Ki = 600 µM
20‑fold difference supports species‑selective DHQase inhibitor design context.
Streptomyces coelicolor type II DHQase; structure‑guided optimization available.
Coupled assay
Reported
DHQ‑dependent SDH/SK coupled NADPH fluorescence assay
Enables high‑throughput DHQase inhibitor screening and kinetic characterization.
Three C. difficile DHQD inhibitors identified with quantifiable Ki values.

High-Throughput Antimicrobial Screening

Utilizing 3-dehydroquinic acid as the native substrate to identify competitive or irreversible inhibitors of DHQase in pathogens like MRSA or Salmonella typhi, monitored via real-time UV absorbance at 234 nm [1].

Structural Biology and Rational Drug Design

Employing the pure compound for co-crystallization or molecular dynamics simulations with Type I DHQase to map the catalytic lysine and design transition-state analogs [2].

Metabolic Flux Analysis in Engineered Microbes

Using the compound as an analytical reference standard in HPLC to quantify intermediate pooling and optimize the biosynthesis of high-value aromatic compounds in industrial fermentation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic production from quinic acid
High-yield oxidative fermentation route with Gluconobacter
Product purity and yield vs. shikimate fermentation byproducts
Fungal metabolic flux analysis
Branch-point intermediate connecting shikimate and quinate pathways
Isoenzyme-specific flux control coefficients in Aspergillus models
DHQase kinetics and synthetic biology
Universal substrate with broad Km diversity across microbial orthologs
Reproducible benchmarking of engineered DHQase variants
Species‑selective DHQase inhibitor design
Core scaffold sensitive to structural modification
Selectivity window over human/mammalian off‑targets
Shikimate byproduct quantification
Certifiable analytical standard for pathway intermediates
Accurate LC‑MS/HPLC monitoring in E. coli fermentation broths

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

190.04773803 g/mol

Monoisotopic Mass

190.04773803 g/mol

Heavy Atom Count

13

UNII

Q8HL497GUU

Wikipedia

3-Dehydroquinic_acid

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